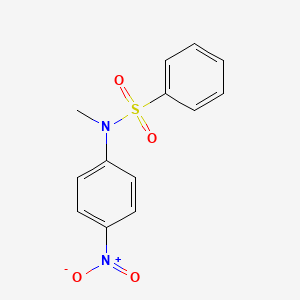![molecular formula C21H22N2O4S B15282277 2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide](/img/structure/B15282277.png)
2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide is an organic compound with the molecular formula C21H22N2O4S and a molecular weight of 398.477 g/mol . This compound is characterized by the presence of a benzamide group linked to a naphthyl sulfonyl amine moiety, which is further substituted with a butoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide typically involves the reaction of 6-butoxy-2-naphthylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its ability to interact with biological targets.
Industry: In the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The pathways involved in this process include signal transduction and metabolic pathways, which are modulated by the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(6-Methoxy-2-naphthyl)sulfonyl]amino}benzamide
- 2-{[(6-Ethoxy-2-naphthyl)sulfonyl]amino}benzamide
- 2-{[(6-Propoxy-2-naphthyl)sulfonyl]amino}benzamide
Uniqueness
2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide is unique due to the presence of the butoxy group, which imparts specific chemical properties such as increased lipophilicity and altered reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H22N2O4S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[(6-butoxynaphthalen-2-yl)sulfonylamino]benzamide |
InChI |
InChI=1S/C21H22N2O4S/c1-2-3-12-27-17-10-8-16-14-18(11-9-15(16)13-17)28(25,26)23-20-7-5-4-6-19(20)21(22)24/h4-11,13-14,23H,2-3,12H2,1H3,(H2,22,24) |
InChI Key |
FQDUTPYLCTWNKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid](/img/structure/B15282201.png)
![1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B15282205.png)




![2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B15282240.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282243.png)

![6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15282249.png)

![5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium](/img/structure/B15282273.png)

![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15282279.png)
